2-Fluoro-2-methylpropyl methanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

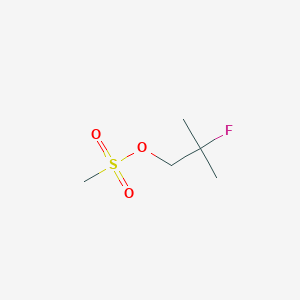

2-Fluoro-2-methylpropyl methanesulfonate is a chemical compound with the CAS Number: 2274187-27-6 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

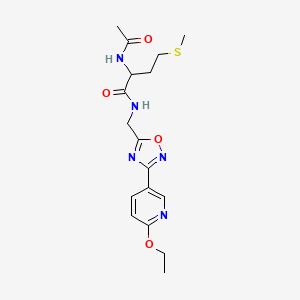

The molecular structure of 2-Fluoro-2-methylpropyl methanesulfonate is represented by the Inchi Code: 1S/C5H11FO3S/c1-5(2,6)4-9-10(3,7)8/h4H2,1-3H3 . The molecular weight of this compound is 170.2 .Physical And Chemical Properties Analysis

2-Fluoro-2-methylpropyl methanesulfonate is a liquid at room temperature . It has a molecular weight of 170.2 . It is stored at temperatures below -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antineoplastic Activity

One notable application of related methanesulfonate compounds is their antineoplastic (anti-cancer) activity. For instance, 2-chloroethyl (methylsulfonyl)methanesulfonate shows significant activity against P388 leukemia in vivo, demonstrating a high survival rate in treated leukemic mice. This finding highlights the potential of methanesulfonate esters as effective chemotherapeutic agents (Shealy, Krauth, & Laster, 1984).

Organic Synthesis and Drug Development

In the realm of organic synthesis, methanesulfonate compounds serve as critical intermediates and reagents. For example, the formal addition of methanesulfenyl fluoride to unsaturated substrates has been employed for the synthesis of β-fluoroalkyl-methylthioethers, illustrating their role in creating complex organic molecules (Haufe, Alvernhe, Anker, Laurent, & Saluzzo, 1988).

Enantioselective Synthesis

Research also shows the application of methanesulfonate derivatives in enantioselective synthesis. Iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been achieved, providing a method to produce enantiopure fluorobis(phenylsulfonyl)methylated compounds. Such advancements are crucial for the development of chiral drugs and molecules with high optical purity (Liu et al., 2009).

Cognitive Enhancer Drug Synthesis

Furthermore, methanesulfonate esters have been utilized in the synthesis of cognition-enhancing drugs. An efficient functionalization of 2-fluoro-4-methylpyridine through methanesulfonylation demonstrates the compound's utility in creating novel alkylating agents for drug development (Pesti et al., 2000).

Microbial Metabolism

In microbial metabolism, methanesulfonic acid, a related compound, serves as a sulfur source for diverse aerobic bacteria. This area of research provides insights into the biogeochemical cycling of sulfur and the role of methanesulfonates in environmental processes (Kelly & Murrell, 1999).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with skin or eyes, rinse immediately with plenty of water .

Wirkmechanismus

Target of Action

It is known that methanesulfonate esters, a group to which this compound belongs, are biological alkylating agents . Alkylating agents can interact with various biological molecules, including DNA, RNA, and proteins, by adding an alkyl group (in this case, a 2-fluoro-2-methylpropyl group) to their structure .

Mode of Action

The mode of action of 2-Fluoro-2-methylpropyl methanesulfonate involves the fission of its alkyl-oxygen bonds within the intracellular environment . This fission is likely to occur around the carbon atom adjacent to the oxygen atom . The resulting alkyl group can then enter a sterically favorable nucleophilic site, leading to alkylation .

Eigenschaften

IUPAC Name |

(2-fluoro-2-methylpropyl) methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FO3S/c1-5(2,6)4-9-10(3,7)8/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIRDCWWJSFQKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COS(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-2-methylpropyl methanesulfonate | |

CAS RN |

2274187-27-6 |

Source

|

| Record name | 2-fluoro-2-methylpropyl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-2-thioxo-1,5,6,7-tetrahydrocyclopenta[1,2-b]pyridine-3-carbonitrile](/img/structure/B2429708.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2429713.png)

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine 2,2,2-trifluoroacetate](/img/no-structure.png)

![Methyl 4-[[2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2429723.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2429724.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide](/img/structure/B2429727.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2429728.png)

![isoxazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2429729.png)

![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-2-thiophenecarbohydrazide](/img/structure/B2429730.png)